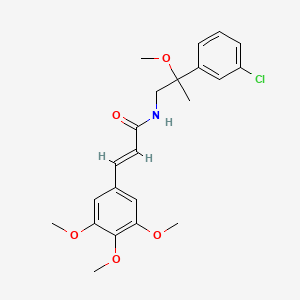

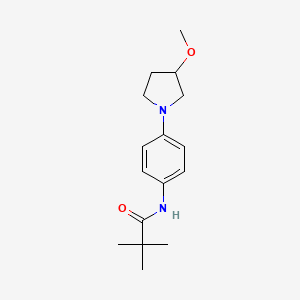

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as CTMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CTMA belongs to the class of acrylamide derivatives and has been found to possess various biological activities.

Applications De Recherche Scientifique

1. Thermoresponsive Polymers

Poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer that has been extensively investigated for drug delivery applications. The controlled, room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) facilitates the synthesis of PNIPAM, which exhibits characteristics of a controlled/"living" polymerization. This process highlights the relevance of acrylamide derivatives in creating responsive polymer systems for biomedical applications (Convertine et al., 2004).

2. Corrosion Inhibition

Acrylamide derivatives have been studied for their potential as corrosion inhibitors. Research involving synthetic acrylamide derivatives in nitric acid solutions of copper showed that they can significantly inhibit corrosion, demonstrating their utility in protecting metal surfaces in harsh chemical environments (Abu-Rayyan et al., 2022).

3. Cell Mechanobiology

Polyacrylamide, a derivative of acrylamide, is widely used in cell mechanobiology research. Techniques for activating polyacrylamide substrates for protein patterning have been developed, providing precise control over the geometric and mechanical factors perceived by cells. This has implications for understanding cell behavior and designing materials for biological applications (Poellmann & Wagoner Johnson, 2013).

4. Biocompatible Polymers

(Meth)acrylamide copolymers have been synthesized to create biocompatible polyethylene glycol (PEG) analogues. These polymers exhibit improved solubility and thermosensitive behavior, making them potential candidates for medical applications, such as drug delivery systems (Chua et al., 2012).

5. Antifouling and Biodegradable Nanogels

Poly(N-hydroxyethyl acrylamide) (polyHEAA)-based nanogels have been synthesized for their antifouling and biodegradable properties. These nanogels show potential for targeted drug delivery systems in biomedical applications, highlighting the versatility of acrylamide derivatives in nanotechnology (Zhao et al., 2013).

6. Bioengineering Applications

Poly(N-isopropyl acrylamide) (pNIPAM) substrates have been used for the nondestructive release of biological cells and proteins, playing a crucial role in bioengineering applications. These substrates facilitate studies in cell sheet engineering, tumor spheroid formation, and individual cell manipulation (Cooperstein & Canavan, 2010).

7. Energy Storage Technology

Acrylamide derivatives have been utilized in synthesizing polymers for redox-flow batteries, a novel energy storage technology. These polymers enhance the electrochemical and rheological properties of batteries, demonstrating the potential of acrylamide derivatives in sustainable energy solutions (Janoschka et al., 2015).

Propriétés

IUPAC Name |

(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClNO5/c1-22(29-5,16-7-6-8-17(23)13-16)14-24-20(25)10-9-15-11-18(26-2)21(28-4)19(12-15)27-3/h6-13H,14H2,1-5H3,(H,24,25)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUPNFDHPVAYSV-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2753344.png)

![4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753349.png)

![3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2753350.png)

![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)

![N-(2-chlorophenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2753352.png)

![8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753358.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2753359.png)